![molecular formula C30H41NO6 B14395255 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate CAS No. 89882-78-0](/img/structure/B14395255.png)
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is an organic compound with the molecular formula C30H41NO6. This compound is characterized by the presence of a hexadecyloxycarbonyl group attached to a phenyl ring, which is further connected to a 2-nitrobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(hexadecyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-[(Hexadecyloxy)carbonyl]phenyl 2-aminobenzoate.
Reduction: Formation of hexadecanol and 2-nitrobenzoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The ester group can be hydrolyzed to release the active phenol and carboxylic acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Hexadecyloxy)carbonyl]phenyl acetate
- 2-[(Hexadecyloxy)carbonyl]phenyl benzoate
- 2-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate
Uniqueness
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hexadecyloxycarbonyl and nitrobenzoate moieties allows for diverse applications in various fields of research.
Propiedades
Número CAS |
89882-78-0 |
|---|---|
Fórmula molecular |
C30H41NO6 |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
(2-hexadecoxycarbonylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-36-29(32)26-21-16-18-23-28(26)37-30(33)25-20-15-17-22-27(25)31(34)35/h15-18,20-23H,2-14,19,24H2,1H3 |
Clave InChI |
YSYYLZBDVAEVAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


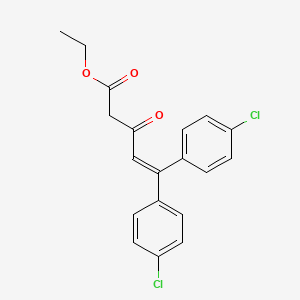
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)

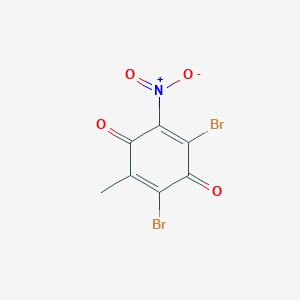
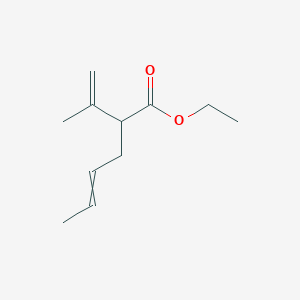
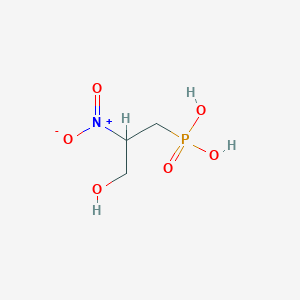
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
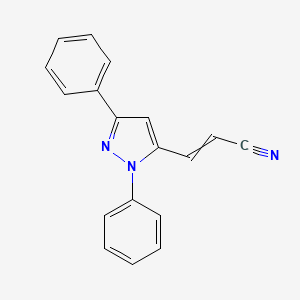
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
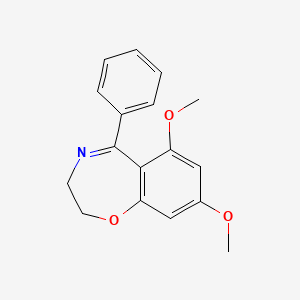
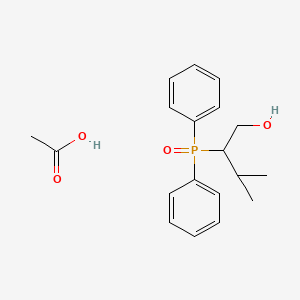

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
